molecular formula C7H11N3OS B8609176 5-Methoxy-N-methyl-2-(methylthio)pyrimidin-4-amine

5-Methoxy-N-methyl-2-(methylthio)pyrimidin-4-amine

Cat. No. B8609176
M. Wt: 185.25 g/mol
InChI Key: JIBOXQLAJDQIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07166599B2

Procedure details

Prepared from 2-methylsulphenyl-4-chloro-5-methoxy-pyrimidine by reacting with methylamine in ethanol at 90° C., Rf value: 0.22 (silica gel; cyclohexane/ethyl acetate=2:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](Cl)[C:6]([O:10][CH3:11])=[CH:5][N:4]=1.[CH3:12][NH2:13].C1CCCCC1.C(OCC)(=O)C>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:13][CH3:12])[C:6]([O:10][CH3:11])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=C(C(=N1)Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CSC1=NC=C(C(=N1)NC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.